molecular formula C11H11BrO3 B11759254 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B11759254
M. Wt: 271.11 g/mol
InChI Key: ZZCUVOHRNAJVOM-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids. This compound is characterized by the presence of a bromo and ethoxy group attached to the phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid typically involves the bromination of 2-ethoxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromo and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The prop-2-enoic acid moiety can participate in various biochemical pathways, modulating the activity of specific enzymes or receptors.

Comparison with Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(4-Hydroxyphenyl)prop-2-enoic acid:

Uniqueness: 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of both bromo and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives. These functional groups enhance its potential for use in various chemical and biological applications.

Properties

IUPAC Name

3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCUVOHRNAJVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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